2,2,2-Trifluoroethylhydrazine

Catalog No.
S704091
CAS No.
5042-30-8
M.F
C2H5F3N2
M. Wt
114.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethylhydrazine

CAS Number

5042-30-8

Product Name

2,2,2-Trifluoroethylhydrazine

IUPAC Name

2,2,2-trifluoroethylhydrazine

Molecular Formula

C2H5F3N2

Molecular Weight

114.07 g/mol

InChI

InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2

InChI Key

OPMFFAOEPFATTG-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)NN

Canonical SMILES

C(C(F)(F)F)NN

Studies on Heme Proteins

One area of research involving 2,2,2-TFH has focused on its interaction with heme proteins. Heme proteins are a class of proteins that contain a heme group, which is an iron-containing molecule involved in various biological functions, including oxygen transport. A study published in the journal Archives of Biochemistry and Biophysics investigated the use of 2,2,2-TFH as a probe to study the interaction between heme and myoglobin, a type of heme protein found in muscle tissue. []

2,2,2-Trifluoroethylhydrazine is a derivative of hydrazine (N2H4) where three hydrogen atoms on the ethyl group (C2H5) are replaced with fluorine atoms. It is often encountered as a 70% aqueous solution []. The compound has gained interest due to its unique properties and potential applications in organic synthesis and propellant development [].


Molecular Structure Analysis

The key feature of 2,2,2-Trifluoroethylhydrazine's structure is the presence of the hydrazine functional group (N-N) bonded to a trifluoroethyl group (C(CF3)H2). The electronegative fluorine atoms attached to the sp3 hybridized carbon create a partially positive carbon center. This polarity and the presence of the lone pairs on the nitrogen atoms contribute to the compound's reactivity.


Chemical Reactions Analysis

Synthesis

The specific synthesis route for 2,2,2-Trifluoroethylhydrazine is not readily available in open scientific literature. However, hydrazine derivatives are generally synthesized through reactions involving hydrazine and other precursors. A possible synthetic route for this compound could involve the reaction of trifluoroacetaldehyde with hydrazine hydrate [].

Decomposition

Information on the specific decomposition pathways of 2,2,2-Trifluoroethylhydrazine is limited. However, hydrazines are known to decompose upon heating, releasing nitrogen gas (N2) and hydrogen gas (H2) [].

Other Reactions

Due to the presence of the hydrazine functional group, 2,2,2-Trifluoroethylhydrazine can potentially undergo various condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. The presence of the trifluoroethyl group might also influence its reactivity in specific reactions []. Further research is needed to explore the detailed reaction pathways of this compound.


Physical And Chemical Properties Analysis

  • Molecular Formula: C2H5F3N2 []
  • Molecular Weight: 114.07 g/mol []
  • Physical State: Colorless liquid (70% aqueous solution) []
  • Melting Point: Data not available
  • Boiling Point: Data not available
  • Solubility: Soluble in water []
  • Stability: Flammable solid []

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (95%): Flammable solid [Danger Flammable solids];
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5042-30-8

Wikipedia

2,2,2-Trifluoroethylhydrazine

Dates

Modify: 2023-08-15

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